8-(2,6-Difluorobenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(2,6-difluorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,6-difluorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate compound. This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
8-(2,6-difluorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorinated aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres. Substitution reactions may be facilitated by the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the compound.
Scientific Research Applications
8-(2,6-difluorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 8-(2,6-difluorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent modulation of cellular processes. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound shares a similar spiro structure but differs in its functional groups and overall chemical properties.
8-[(4-fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane: Another related compound with a different set of substituents, leading to variations in its reactivity and applications.
Uniqueness
8-(2,6-difluorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione is unique due to its specific combination of functional groups and spiro structure
Properties
Molecular Formula |
C21H18F3N3O3 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
8-(2,6-difluorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C21H18F3N3O3/c22-14-6-4-13(5-7-14)12-27-19(29)21(25-20(27)30)8-10-26(11-9-21)18(28)17-15(23)2-1-3-16(17)24/h1-7H,8-12H2,(H,25,30) |
InChI Key |
YAFCWFKVDDFHSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)C(=O)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
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